Ergocalciferol supplementation is being investigated as a potential treatment for vitamin D deficiency, which is linked to osteoporosis and increased risk of fractures )
Studies are examining the effects of ergocalciferol on bone mineral density, a measure of bone strength )
Ergocalciferol, commonly referred to as vitamin D2, is a fat-soluble secosteroid that plays a crucial role in calcium and phosphate metabolism in the human body. It is synthesized through the ultraviolet irradiation of ergosterol, a compound found in fungi and yeast. Ergocalciferol is chemically characterized by the formula and has a molar mass of approximately 396.65 g/mol . Unlike its counterpart cholecalciferol (vitamin D3), ergocalciferol is primarily obtained from dietary sources and supplements rather than synthesized in the skin upon exposure to sunlight.
Ergocalciferol undergoes several key metabolic transformations to become biologically active. Initially, it is converted to 25-hydroxyergocalciferol (ercalcidiol) in the liver by the enzyme CYP2R1. Subsequently, it is further hydroxylated in the kidneys by CYP27B1 to yield 1,25-dihydroxyergocalciferol (ercalcitriol), which is the active form that exerts biological effects by binding to the vitamin D receptor . The metabolic pathway also involves 24-hydroxylation, leading to the formation of inactive metabolites that are excreted primarily via bile .
Ergocalciferol functions primarily through its active metabolite, 1,25-dihydroxyergocalciferol, which binds to the vitamin D receptor, a transcription factor that regulates gene expression related to calcium and phosphate homeostasis. This binding enhances intestinal absorption of calcium and phosphate, promotes bone mineralization, and modulates immune function . Additionally, ergocalciferol exhibits nongenomic effects such as stimulating intestinal calcium transport .
The synthesis of ergocalciferol can occur naturally through exposure to ultraviolet light on ergosterol found in certain fungi and yeast. The process involves two main steps:
In laboratory settings, ergocalciferol can also be synthesized via chemical methods involving various reagents and conditions that facilitate the conversion of sterols into secosteroids.
Ergocalciferol is widely used as a dietary supplement to prevent or treat vitamin D deficiency-related conditions such as:
It is also utilized in fortifying foods and beverages with vitamin D.
Ergocalciferol can interact with various medications and substances. Notably:
Patients with conditions like hypercalcemia or those taking certain medications should consult healthcare providers before starting ergocalciferol.
Several compounds exhibit similar biological functions or structures compared to ergocalciferol. Notable examples include:
Ergocalciferol's unique synthesis from fungal sources distinguishes it from other forms of vitamin D, particularly cholecalciferol, which is derived from animal sources or synthesized in human skin.
The International Union of Pure and Applied Chemistry systematic nomenclature for ergocalciferol provides precise structural identification through multiple naming conventions [1] [2]. The primary International Union of Pure and Applied Chemistry name is (3S,5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraen-3-ol, which comprehensively describes the stereochemical configuration and structural features of the molecule [1] [4]. An alternative International Union of Pure and Applied Chemistry designation is (1S,3Z)-3-{2-[(1R,3aS,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol [2] [4].
The stereochemical configuration of ergocalciferol is particularly complex, featuring six defined stereogenic centers throughout the molecule [2]. The absolute configuration at the C-3 position is designated as S, indicating the specific three-dimensional arrangement of substituents around this chiral center [1] [4]. The compound exhibits specific optical rotation values of +103° to +106° when measured at 25°C using the sodium D-line, confirming its dextrorotatory nature [18] [19].
The double bond configurations are critical to the compound's identity and biological activity [13]. The molecule contains three significant double bonds with E/Z stereochemistry: the C5-C6 double bond adopts a Z (cis) configuration, the C7-C8 double bond exhibits an E (trans) configuration, and the C22-C23 double bond maintains an E (trans) configuration [1] [4] [13]. These stereochemical descriptors are essential for distinguishing ergocalciferol from other vitamin D compounds and related steroids [13].
Nomenclature Type | Chemical Name |
---|---|
International Union of Pure and Applied Chemistry Name (Full) | (3S,5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraen-3-ol |
International Union of Pure and Applied Chemistry Name (Alternative) | (1S,3Z)-3-{2-[(1R,3aS,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol |
Systematic Name | 9,10-Secoergosta-5,7,10(19),22-tetraen-3β-ol |
Ergocalciferol possesses the molecular formula C₂₈H₄₄O, representing a complex organic molecule with twenty-eight carbon atoms, forty-four hydrogen atoms, and one oxygen atom [1] [2] [4]. The compound exhibits an average molecular weight of 396.65 grams per mole, while the monoisotopic mass is precisely 396.339216 atomic mass units [2] [4] [5]. This monoisotopic mass represents the exact mass when all constituent atoms are in their most abundant isotopic forms [2].
The isotopic composition of ergocalciferol under standard conditions consists primarily of carbon-12, hydrogen-1, and oxygen-16 isotopes, represented as ¹²C₂₈¹H₄₄¹⁶O [5]. The compound is assigned Chemical Abstracts Service registry number 50-14-6, providing a unique identifier for database searches and regulatory purposes [1] [4] [5]. The International Chemical Identifier Key for ergocalciferol is MECHNRXZTMCUDQ-HXLIECEWSA-N, which serves as a standardized digital signature for the compound's structure [4] [5].
Specialized isotopically labeled variants of ergocalciferol exist for research applications, including deuterated forms such as ergocalciferol (6,19,19-D₃), which incorporates three deuterium atoms at specific positions [8]. These isotopic variants maintain the same molecular framework while substituting specific hydrogen atoms with deuterium, resulting in altered molecular weights and distinct analytical properties [8].
Property | Value |
---|---|
Molecular Formula | C₂₈H₄₄O |
Molecular Weight (Average) | 396.65 g/mol |
Monoisotopic Mass | 396.339216 u |
Isotopic Composition (Primary) | ¹²C₂₈¹H₄₄¹⁶O |
Chemical Abstracts Service Registry Number | 50-14-6 |
International Chemical Identifier Key | MECHNRXZTMCUDQ-HXLIECEWSA-N |
Ergocalciferol is known by numerous synonyms and alternative names throughout scientific literature and commercial applications [3] [5] [7]. The compound is most commonly referred to as Vitamin D₂, distinguishing it from cholecalciferol (Vitamin D₃) within the vitamin D family [3] [9]. The historical name Viosterol was applied to early preparations of irradiated ergosterol, which is essentially synonymous with ergocalciferol [3] [7].
Chemical synonyms include Calciferol, Ercalciol, and Oleovitamin D₂, each reflecting different aspects of the compound's chemical nature or commercial formulations [4] [6] [7]. The pharmacopoeial designation Ergocalciferolum appears in various international pharmaceutical standards and regulatory documents [1] [4]. Commercial preparations are marketed under trade names including Drisdol, Deltalin, and numerous other brand designations depending on the manufacturer and geographic region [3] [7].
Related compounds sharing the same molecular formula C₂₈H₄₄O include ergosterol, the precursor molecule from which ergocalciferol is derived through ultraviolet irradiation [10]. Other structurally related compounds within this molecular formula group include 5-dehydroepisterol, lichesterol, and lumisterol, though these differ significantly in their stereochemical configurations and biological activities [10].
The compound is also designated as activated ergosterol or irradiated ergosterol, reflecting its method of production through photochemical transformation of the parent ergosterol molecule [5] [7]. These descriptive names emphasize the compound's synthetic origin and distinguish it from naturally occurring vitamin D₃ produced in human skin [3] [9].
Type | Name |
---|---|
Primary Name | Ergocalciferol |
Common Name | Vitamin D₂ |
Vitamin Classification | Vitamin D₂ |
Chemical Synonym | Calciferol |
Chemical Synonym | Ercalciol |
Chemical Synonym | Oleovitamin D₂ |
Pharmacopoeial Name | Ergocalciferolum |
Commercial Name | Drisdol |
Commercial Name | Deltalin |
Historical Name | Viosterol |
Related Compound | Activated ergosterol |
Related Compound | Ergosterol, irradiated |
Acute Toxic;Health Hazard